molecular formula C5H4ClFO3 B1625019 2-Chloroallyl 2-fluoro-2-oxoacetate CAS No. 115686-70-9

2-Chloroallyl 2-fluoro-2-oxoacetate

Cat. No.: B1625019
CAS No.: 115686-70-9
M. Wt: 166.53 g/mol
InChI Key: VFJFFZOLHSXKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroallyl 2-fluoro-2-oxoacetate is a chemical compound with a unique structure that includes an ester group, a fluorooxo group, and a 2-chloro-2-propenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluorooxo-, 2-chloro-2-propenyl ester typically involves the esterification of acetic acid with 2-chloro-2-propenyl alcohol in the presence of a fluorooxo group. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of acetic acid, fluorooxo-, 2-chloro-2-propenyl ester involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroallyl 2-fluoro-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids and ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorooxo and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of fluorooxoacetic acid and 2-chloro-2-propenyl ketone.

    Reduction: Formation of 2-chloro-2-propenyl alcohol.

    Substitution: Formation of various substituted esters and alcohols.

Scientific Research Applications

2-Chloroallyl 2-fluoro-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, fluorooxo-, 2-chloro-2-propenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and 2-chloro-2-propenyl alcohol, which can further interact with biological pathways. The fluorooxo group may enhance the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, fluorooxo-, 2-chloroethyl ester
  • Acetic acid, fluorooxo-, 2-bromo-2-propenyl ester
  • Acetic acid, fluorooxo-, 2-chloro-2-butyl ester

Uniqueness

2-Chloroallyl 2-fluoro-2-oxoacetate is unique due to the presence of both fluorooxo and 2-chloro-2-propenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloroprop-2-enyl 2-fluoro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFO3/c1-3(6)2-10-5(9)4(7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJFFZOLHSXKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC(=O)C(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452052
Record name Acetic acid, fluorooxo-, 2-chloro-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115686-70-9
Record name Acetic acid, fluorooxo-, 2-chloro-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115686-70-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under dry N2 in flame dried glass apparatus, cesium fluoride (167 g, 1.1 mol) was placed in a 1 liter single neck flask and placed under high vacuum and gently heated with a flame until the solid became free flowing, then cooled to room temperature. Acetonitrile, distilled from CaH2 (183 ml) was added and the mixture cooled to -20° C. internal temperature. 2-Chloroallyl oxalochloride (183 g, 1.0 mol) was added dropwise over a 30 minute period and the mixture slowly warmed to room temperature, stirred at that temperature for 16 hours, and byproduct cesium chloride recovered by filtration with acetonitrile wash. The filtrate and wash were combined and stripped, and the residue distilled at reduced temperature to yield 129 g (77%) of the desired product, b.p. 62°-64° C./22 mm.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroallyl 2-fluoro-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
2-Chloroallyl 2-fluoro-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
2-Chloroallyl 2-fluoro-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
2-Chloroallyl 2-fluoro-2-oxoacetate
Reactant of Route 5
2-Chloroallyl 2-fluoro-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
2-Chloroallyl 2-fluoro-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.